![molecular formula C29H28ClN5O4 B2740499 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 887221-19-4](/img/no-structure.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Overview
Description
The compound is a derivative of 1,2,4-triazoloquinazoline . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent PCAF inhibitor known as L-45 . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems including a triazoloquinazoline core. This structure is designed to effectively bind with the active site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the bioisosteric modification of the triazolophthalazine ring system . This process is designed to maintain the essential structural fragments required for effective binding with PCAF .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives based on their DNA intercalation activities as potential anticancer agents .
- Promising Derivatives : Compound 12d emerged as the most potent derivative, displaying significant activity against all three cancer cell lines. Other active compounds include 12a, 10c, and 10d .
- A practical one-pot synthesis method provides access to triazolopyridine derivatives, which are synthetically and biologically important .
- Researchers modified the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining essential structural fragments for effective binding with the PCAF bromodomain .
- Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, bearing 4-oxo-pyridazinone moieties. Their IC50 values were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .
Anticancer Activity
Triazolopyridine Synthesis
Bioisosteric Modification
Inhibition of c-Met Kinase
These applications highlight the versatility and potential of this compound in drug discovery, cancer treatment, and synthetic chemistry. Further investigations may uncover additional uses and optimize its properties for therapeutic applications. 🌟
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4-dimethoxyphenethyl)propanamide, which is synthesized from 3,4-dimethoxyphenethylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4-dimethoxyphenethylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding imine. This imine is then cyclized using a suitable acid catalyst to form the triazoloquinazoline ring system. The resulting product is then oxidized using a suitable oxidizing agent such as potassium permanganate to form the desired intermediate.", "Synthesis of N-(3,4-dimethoxyphenethyl)propanamide: 3,4-dimethoxyphenethylamine is reacted with propanoyl chloride in the presence of a suitable base such as triethylamine to form the corresponding amide. The resulting product is then purified using standard techniques such as column chromatography.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a suitable base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography to obtain the final product." ] } | |
CAS RN |
887221-19-4 |
Product Name |
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide |
Molecular Formula |
C29H28ClN5O4 |
Molecular Weight |
546.02 |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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